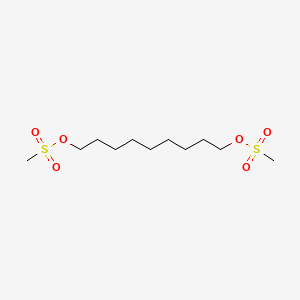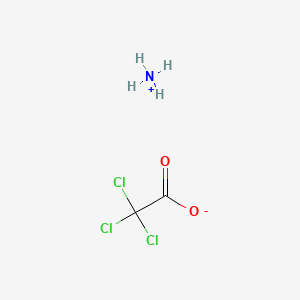
n-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide
Vue d'ensemble
Description
N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide, also known as DCTA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCTA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Antiplasmodial Properties
N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide shows potential in antimalarial research. A study prepared a series of compounds including similar structures for evaluating their in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. These compounds exhibited biological activity and low toxicity against monkey kidney Vero cells (Mphahlele, Mmonwa, & Choong, 2017).
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of various chemical structures. For instance, ethyl difluoro(trimethylsilyl)acetate and difluoro(trimethylsilyl)acetamides, which are precursors of 3,3‐Difluoroazetidinones, have been prepared from chlorodifluoroacetamides, including structures similar to this compound (Bordeau, Frébault, Gobet, & Picard, 2006).
Antipathogenic Activity
Research into antipathogenic activity of various acylthioureas, including compounds with structural similarity to this compound, has shown significant results, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These studies demonstrate the potential of these derivatives for the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Environmental Impact and Contamination Studies
The use and environmental impact of organofluorine compounds, including those similar to this compound, have been studied. These compounds are now ubiquitous environmental contaminants and pose questions about their distribution, fate, and biological effects (Key, Howell, & Criddle, 1997).
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-1-2-5(10)6(3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSPWYGZEBCPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301020 | |
| Record name | n-(2,5-dichlorophenyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
328-11-0 | |
| Record name | NSC140396 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(2,5-dichlorophenyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















